molecular formula C16H13FN2O4S B7413500 2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid

2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid

Cat. No.: B7413500
M. Wt: 348.4 g/mol
InChI Key: JWRFTOAOEBFMCM-UHFFFAOYSA-N
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Description

2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a fluoro group and an indole moiety linked via a sulfamoyl bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group, and finally the attachment of the benzoic acid moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid is unique due to its combination of a fluoro-substituted benzoic acid core with an indole-sulfamoyl moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

2-fluoro-4-(1H-indol-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-14-8-12(5-6-13(14)16(20)21)24(22,23)18-9-11-7-10-3-1-2-4-15(10)19-11/h1-8,18-19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRFTOAOEBFMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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